molecular formula C23H21N3O2 B11600916 6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11600916
M. Wt: 371.4 g/mol
InChI Key: INYPAKBCKOTQHE-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-quality compounds suitable for further research and development .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern and the presence of both benzimidazole and quinazoline moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-5-methyl-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C23H21N3O2/c1-25-18-10-6-4-8-16(18)22-24-17-9-5-7-11-19(17)26(22)23(25)15-12-13-20(27-2)21(14-15)28-3/h4-14,23H,1-3H3

InChI Key

INYPAKBCKOTQHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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